4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17615121
InChI: InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-7-13-6-5-9(8)14(15)16/h5-7H,1-4H3
SMILES:
Molecular Formula: C11H15BN2O4
Molecular Weight: 250.06 g/mol

4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.:

Cat. No.: VC17615121

Molecular Formula: C11H15BN2O4

Molecular Weight: 250.06 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -

Specification

Molecular Formula C11H15BN2O4
Molecular Weight 250.06 g/mol
IUPAC Name 4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-7-13-6-5-9(8)14(15)16/h5-7H,1-4H3
Standard InChI Key DPIKNRYZDNNVGR-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name is 4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, with the molecular formula C₁₃H₁₆BN₂O₄ and a molecular weight of 297.10 g/mol.

Table 1: Key Structural Descriptors

PropertyValue/Descriptor
Boronate moiety4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Pyridine substitution pattern3-Boronate, 4-nitro
Hybridizationsp² hybridization at boron

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via transition-metal-catalyzed borylation of halogenated pyridine precursors. A plausible route involves:

  • Substrate Preparation: 3-Bromo-4-nitropyridine as the starting material.

  • Miyaura Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in THF at 80–100°C .

Table 2: Representative Reaction Conditions

ParameterConditions
CatalystPdCl₂(dppf) (5 mol%)
SolventTetrahydrofuran (THF)
Temperature80°C, 12–24 hours
Yield~60–75% (estimated)

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the bromopyridine substrate, followed by transmetallation with B₂pin₂ and reductive elimination to install the boronate group . The nitro group remains inert under these conditions due to its meta-directing nature.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester serves as a key handle for C–C bond formation with aryl halides. For example:

  • Coupling with 4-bromotoluene yields 3-(4-methylphenyl)-4-nitropyridine, a precursor to agrochemicals .

Nitro Group Transformations

The nitro group can be reduced to an amine (–NH₂) using H₂/Pd-C or converted to a hydroxylamine (–NHOH) intermediate for further functionalization.

Table 3: Functionalization Pathways

Reaction TypeReagents/ConditionsProduct
Nitro reductionH₂ (1 atm), Pd/C, EtOH3-Boronate-4-aminopyridine
Nucleophilic aromatic substitutionNaSMe, DMF, 100°C4-Methylthio-3-boronated pyridine

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Estimated 110–115°C (analogous to ).

  • Solubility: Soluble in polar aprotic solvents (THF, DCM) but insoluble in water.

Spectroscopic Data

  • ¹¹B NMR: δ ~30 ppm (characteristic of sp²-hybridized boron) .

  • ¹H NMR:

    • Pinacol methyl groups: δ 1.25 ppm (singlet, 12H).

    • Pyridine protons: δ 8.5–9.0 ppm (multiplet).

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase, 5 µm, 250 × 4.6 mm.

  • Mobile Phase: 60:40 Acetonitrile/water + 0.1% TFA.

  • Retention Time: ~8.2 minutes.

Mass Spectrometry

  • ESI-MS: m/z 297.10 [M+H]⁺.

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